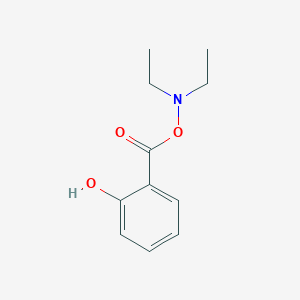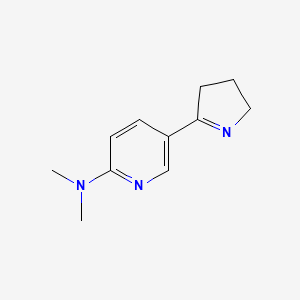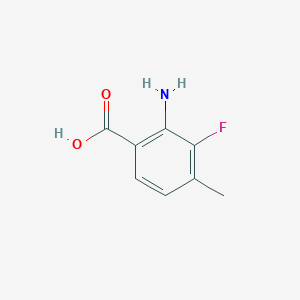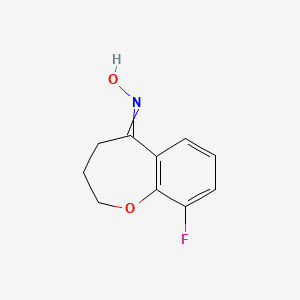
ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a chemical compound with the molecular formula C6H8ClF2NO2 and a molecular weight of 199.58 g/mol It is known for its unique structure, which includes both amino and chloro substituents on a difluorobut-2-enoate backbone
Méthodes De Préparation
The synthesis of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with ammonia and a chlorinating agent under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Addition: The double bond in the but-2-enoate moiety can undergo addition reactions with electrophiles or nucleophiles to form saturated compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide .
Applications De Recherche Scientifique
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The difluorobut-2-enoate backbone provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate can be compared with similar compounds, such as ethyl 3-amino-4,4,4-trifluorobut-2-enoate and ethyl 3-amino-4-chloro-4,4,4-trifluorobut-2-enoate . These compounds share similar structural features but differ in the number and position of fluorine atoms. The presence of additional fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making this compound unique in its properties and applications.
Propriétés
Formule moléculaire |
C6H8ClF2NO2 |
|---|---|
Poids moléculaire |
199.58 g/mol |
Nom IUPAC |
ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 |
Clé InChI |
WYSNKGPBXWKIQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(F)(F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)







![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)

